1-(1-Methylcyclopentyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methylcyclopentyl)ethan-1-amine is an organic compound with the molecular formula C8H17N. It features a cyclopentane ring substituted with a methyl group and an ethanamine chain. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-methylcyclopentyl)ethan-1-amine can be synthesized through various methods. One common approach is the reductive amination of 1-methylcyclopentanone with ethylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the synthesis of 1-(1-methylcyclopentyl)ethan-1-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to form amides or sulfonamides.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-(1-methylcyclopentyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(1-methylcyclopentyl)ethan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways by forming imine or enamine intermediates, which can further react with other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: Similar structure but lacks the methyl group on the cyclopentane ring.
1-(1-methylcyclohexyl)ethan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-(1-methylcyclopentyl)ethan-1-amine: Similar structure but with the amine group positioned differently on the ethanamine chain.
Uniqueness
1-(1-methylcyclopentyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the cyclopentane ring can affect the compound’s steric and electronic properties, making it distinct from other similar amines .
Eigenschaften
Molekularformel |
C8H17N |
---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
1-(1-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-7(9)8(2)5-3-4-6-8/h7H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
AQYVIQWTSBBRFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCCC1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.